molecular formula C54H92O24 B600709 Siamenoside I CAS No. 126105-12-2

Siamenoside I

Numéro de catalogue: B600709
Numéro CAS: 126105-12-2
Poids moléculaire: 1125.3 g/mol
Clé InChI: XJIPREFALCDWRQ-XZTCQXNCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

In rats, Siamenoside I was found to undergo several biochemical reactions, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . Among these, deoxygenation, pentahydroxylation, and didehydrogenation were novel metabolic reactions of mogrosides .

Cellular Effects

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical reactions. In rats, this compound was found to undergo deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that this compound interacts with various enzymes and other biomolecules in the body.

Temporal Effects in Laboratory Settings

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Dosage Effects in Animal Models

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Metabolic Pathways

In rats, this compound was found to undergo several metabolic pathways, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that this compound interacts with various enzymes and other biomolecules in the body.

Transport and Distribution

This compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats . This suggests that this compound is transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Shikonin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of naphthoquinone intermediates, which undergo a series of reactions such as Friedel-Crafts acylation, reduction, and oxidation to yield shikonin . The reaction conditions typically involve the use of catalysts like aluminum chloride and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of shikonin often relies on the extraction from plant sources. Techniques such as solvent extraction, ultrasonic extraction, and chromatographic separation are commonly used . Recent advancements have also explored the use of genetically engineered biosynthetic pathways to enhance the yield of shikonin from plant cultures .

Analyse Des Réactions Chimiques

Types of Reactions

Shikonin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various shikonin derivatives such as acetylshikonin, isobutyrylshikonin, and β-hydroxyisovalerylshikonin .

Comparaison Avec Des Composés Similaires

Shikonin is often compared with other naphthoquinone compounds such as:

Shikonin’s uniqueness lies in its diverse pharmacological activities and its potential for use in various fields, making it a compound of significant interest in scientific research and industrial applications.

Activité Biologique

Siamenoside I, a natural sweetener derived from the fruit of Siraitia grosvenorii, has garnered significant attention due to its diverse biological activities and potential applications in food and medicine. This article explores the biological activity of this compound, focusing on its sweetness, metabolic pathways, and various health benefits supported by recent research findings.

1. Overview of this compound

This compound is classified as a mogroside, a group of glycosides known for their intense sweetness—approximately 465 times sweeter than sucrose. It is primarily extracted from Siraitia grosvenorii, commonly known as monk fruit, which has been used in traditional Chinese medicine for centuries. The compound is notable not only for its sweetness but also for its potential health benefits, including anti-inflammatory, antioxidant, and anti-tumor properties.

2. Production and Biotransformation

The production of this compound can be enhanced through biotechnological methods. Recent studies have employed immobilized enzyme systems to optimize the extraction and conversion processes. For instance, a continuous bioreactor utilizing immobilized β-glucosidase has been developed to convert mogroside V into this compound efficiently. This method demonstrated that specific flow rates significantly influence the yield of this compound and other mogrosides .

Table 1: Production Parameters for this compound

ParameterOptimal Value
Glutaraldehyde Concentration1.5%
Activation Time1 hour
Binding Enzyme Time12 hours
Flow Rate for SI Production0.3 mL/min

3.1 Sweetness and Taste Quality

This compound is recognized for having the highest sweetness among mogrosides, making it an attractive alternative to sugar in food products. Its sweetness profile has been evaluated against other mogrosides, confirming its superior taste quality .

3.2 Health Benefits

Numerous studies have highlighted the biological activities associated with this compound:

  • Anti-inflammatory Effects : Research indicates that mogrosides exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .
  • Antioxidant Activity : this compound has demonstrated significant antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress .
  • Anti-tumor Properties : Some studies suggest that mogrosides can inhibit tumor growth and induce apoptosis in cancer cells .
  • Liver Protection : Mogrosides have been associated with liver protective effects, potentially aiding in the management of liver diseases .

4. Metabolism and Pharmacokinetics

The metabolism of this compound involves various biochemical transformations when ingested. In animal studies, it has been shown to undergo deglycosylation and other modifications leading to the formation of multiple metabolites. These metabolites may contribute to its bioactivity .

Table 2: Metabolites of this compound in Rats

Metabolite TypeReaction Type
DeglycosylatedHydrolysis
HydroxylatedHydroxylation
DehydrogenatedDehydrogenation
DeoxygenatedDeoxygenation
IsomerizedIsomerization

5. Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy and safety of this compound:

  • A study explored the conversion efficiency of mogroside V into this compound using various fungal strains, revealing that Muyocopron sp. A5 could produce significant amounts of this compound under optimized fermentation conditions within 36 hours .
  • Another investigation demonstrated the antioxidant activity of mogrosides in vitro, suggesting potential applications in dietary supplements aimed at reducing oxidative stress-related diseases .

Propriétés

Numéro CAS

126105-12-2

Formule moléculaire

C54H92O24

Poids moléculaire

1125.3 g/mol

Nom IUPAC

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33?,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1

Clé InChI

XJIPREFALCDWRQ-XZTCQXNCSA-N

SMILES isomérique

C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C

SMILES canonique

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C

Origine du produit

United States
Customer
Q & A

Q1: What are the main differences in cytotoxicity between Shikonin and its derivative Acetylshikonin?

A1: Research suggests that while both Shikonin (SH) and Acetylshikonin (ASH) exhibit cytotoxic effects, SH demonstrates a significantly stronger cytotoxic profile compared to ASH. Specifically, the EC50 values (a measure of potency) obtained for SH were approximately two times lower than those observed for ASH when tested against the normal cell line V79. [] This difference in cytotoxicity suggests that ASH might offer a safer profile compared to SH for potential therapeutic applications.

Q2: Does Acetylshikonin exhibit any protective effects against genotoxicity induced by common genotoxic agents?

A2: Studies show that ASH demonstrates promising antigenotoxic potential, particularly against genotoxicity induced by the chemotherapeutic agent Cyclophosphamide (CPA). [] This protective effect was not observed with SH. Interestingly, ASH exhibited a contrasting effect when tested against Ethyl Methanesulfonate (EMS), where it increased EMS-induced genotoxicity while SH showed no significant effect. Both SH and ASH were found to reduce the genotoxicity of Ciprofloxacin (CLFX) in specific experimental settings. These findings highlight the complex interplay between ASH and various genotoxic agents, warranting further investigation to understand its full potential and potential risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.